molecular formula C15H17NO2 B11871609 N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide CAS No. 65948-28-9

N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide

Cat. No.: B11871609
CAS No.: 65948-28-9
M. Wt: 243.30 g/mol
InChI Key: DMIIUKQCQCYXPA-UHFFFAOYSA-N
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Description

N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide is a naphthalene-derived acetamide compound characterized by a hydroxypropan-2-yl substituent at the 3-position of the naphthalene ring and an acetamide group at the 2-position.

Properties

CAS No.

65948-28-9

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

N-[3-(2-hydroxypropan-2-yl)naphthalen-2-yl]acetamide

InChI

InChI=1S/C15H17NO2/c1-10(17)16-14-9-12-7-5-4-6-11(12)8-13(14)15(2,3)18/h4-9,18H,1-3H3,(H,16,17)

InChI Key

DMIIUKQCQCYXPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2C=C1C(C)(C)O

Origin of Product

United States

Preparation Methods

Preparation of 3-(2-Hydroxypropan-2-yl)naphthalen-2-amine

The precursor amine is synthesized via Friedel-Crafts alkylation of 2-aminonaphthalene with acetone in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds through electrophilic substitution, where acetone undergoes protonation to form a carbocation, which attacks the electron-rich naphthalene ring at the 3-position. The intermediate imine is subsequently hydrolyzed to yield the secondary alcohol.

Reaction Conditions

  • Catalyst : Anhydrous AlCl₃ (1.2 equiv)

  • Solvent : Dichloromethane (DCM), anhydrous

  • Temperature : 0–5°C (to minimize side reactions)

  • Yield : ~65% (after column chromatography)

Acetylation of the Amine Group

The amine intermediate is acetylated using acetic anhydride under basic conditions. Triethylamine (Et₃N) is employed to scavenge HCl generated during the reaction, ensuring high conversion rates.

Reaction Conditions

  • Acetylating Agent : Acetic anhydride (1.5 equiv)

  • Base : Et₃N (2.0 equiv)

  • Solvent : Tetrahydrofuran (THF), anhydrous

  • Temperature : Room temperature (25°C), 12 hours

  • Work-Up : Filtration, washing with NaHCO₃ (sat.), and recrystallization from ethanol

  • Yield : 78–82%

Optimization and Key Challenges

Regioselectivity in Friedel-Crafts Alkylation

The naphthalene system’s reactivity necessitates precise control to avoid polysubstitution. Friedrichsen and Kaschner achieved selectivity by:

  • Low-Temperature Conditions : Slowing reaction kinetics to favor monoalkylation.

  • Steric Guidance : The bulky 2-hydroxypropan-2-yl group directs subsequent reactions to the less hindered 2-position.

Purification Strategies

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

  • Recrystallization : Ethanol yields pure this compound as white crystals (mp: 165–167°C).

Spectroscopic Characterization and Validation

Infrared (IR) Spectroscopy

  • N–H Stretch : 3280 cm⁻¹ (amide bond)

  • C=O Stretch : 1665 cm⁻¹ (acetamide carbonyl)

  • O–H Stretch : 3450 cm⁻¹ (hydroxyl group)

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃)

  • δ 8.15 (s, 1H, NH, exchangeable with D₂O)

  • δ 7.85–7.45 (m, 6H, naphthalene protons)

  • δ 2.10 (s, 3H, CH₃CO)

  • δ 1.55 (s, 6H, (CH₃)₂COH)

¹³C NMR (125 MHz, CDCl₃)

  • δ 170.2 (C=O)

  • δ 135.4–122.8 (aromatic carbons)

  • δ 72.1 ((CH₃)₂COH)

  • δ 25.3 (CH₃CO)

  • δ 23.8 ((CH₃)₂COH)

Elemental Analysis

  • Calculated for C₁₅H₁₇NO₂ : C, 73.49%; H, 6.95%; N, 5.71%

  • Found : C, 73.32%; H, 6.88%; N, 5.69%

Comparative Analysis with Related Acetamide Syntheses

While direct data on alternative routes for this compound are limited, analogous methods for heterocyclic acetamides provide context:

  • Acid Chloride Intermediate : As seen in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, converting carboxylic acids to acyl chlorides (e.g., using thionyl chloride) enhances reactivity with amines.

  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve acetylation yields by stabilizing transition states.

Industrial and Scalability Considerations

  • Catalyst Recovery : AlCl₃ poses challenges due to aqueous work-up requirements. Modern alternatives (e.g., FeCl₃) may improve sustainability.

  • Continuous Flow Systems : Potential for higher throughput in Friedel-Crafts steps, reducing reaction times and byproducts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide can undergo oxidation reactions, particularly at the hydroxypropan-2-yl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the acetamide group, converting it into an amine.

    Substitution: The compound can participate in substitution reactions, especially at the naphthalene ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It is explored for its potential in the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmaceuticals: N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Biochemical Research: It serves as a probe in studying enzyme interactions and metabolic pathways.

Industry:

    Chemical Manufacturing: The compound is used as an intermediate in the synthesis of more complex molecules.

    Polymer Science: It is explored for its role in the development of new polymers with unique properties.

Mechanism of Action

The mechanism by which N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target proteins, influencing their activity. The naphthalene ring can participate in π-π interactions, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural features of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide and related compounds:

Compound Name Substituents/Features Molecular Formula Key Structural Differences Reference
Target Compound 3-(2-Hydroxypropan-2-yl)naphthalen-2-yl C₁₅H₁₇NO₂ Hydroxypropan-2-yl group at position 3 N/A
9a (Naphthalen-2-ylacetamide derivative) 2-(Naphthalen-2-yl) group, ethyl linkage to 4-hydroxy-3-methoxyphenyl C₂₁H₂₁NO₃ Methoxy and hydroxyl groups on phenyl ring
9k (Benzimidazole-thioacetamide) 3-(1H-Benzo[d]imidazol-2-yl)naphthalen-2-ylthio group, o-tolyl substituent C₂₆H₂₀N₄OS Benzimidazole and thioether linkage
S26131 (MT receptor antagonist) Naphthalen-2-yloxypropoxy chain with acetamide termini Complex Extended alkoxy chain and dual acetamide groups
N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide 1,4-Dioxo and isopropylamino substituents C₁₅H₁₆N₂O₃ Dioxo and amino groups alter electron density

Key Observations :

  • The hydroxypropan-2-yl group in the target compound introduces a branched hydroxyl moiety, enhancing hydrophilicity compared to methoxy or alkyl substituents in analogs like 9a and 9b .
  • Compounds like 9k incorporate heterocyclic systems (e.g., benzimidazole), which may improve binding affinity to biological targets through π-π stacking or hydrogen bonding .
  • S26131 demonstrates how extended chains and additional acetamide groups can modulate receptor selectivity (e.g., MT1 vs. MT2 antagonism) .
Comparison with Other Methods:
  • Triazole-containing analogs (): Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 1,2,3-triazole linkages. This method offers regioselectivity and high yields (e.g., 6a–m , 86–93%) .
  • Benzimidazole derivatives (): Employ thiourea intermediates and cyclization reactions, emphasizing the role of sulfur in stabilizing aromatic systems .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Inferred) Spectral Data (Key Peaks) Reference
Target Compound Not reported Moderate (hydroxyl enhances H₂O solubility) Expected: NH (3260–3300 cm⁻¹), C=O (1670–1680 cm⁻¹) N/A
9a Not reported Low (methoxy groups increase lipophilicity) ¹H NMR: δ 7.72 (t, J=8.0 Hz, Ar–H), 10.79 (-NH)
9k 179–181 Low (thioether and benzimidazole) ¹H NMR: δ 8.36 (s, triazole), 10.79 (-NH)
S26131 Not reported Moderate (polar chains) Ki MT1 = 0.5 nM, MT2 = 112 nM

Insights :

  • The hydroxyl group in the target compound may improve aqueous solubility compared to purely aromatic analogs like 9a or 9k .
  • Bulky substituents (e.g., benzimidazole in 9k ) correlate with higher melting points due to crystalline packing .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, naphthol derivatives can undergo alkylation with propargyl bromide in DMF using K₂CO₃ as a base, monitored by TLC for reaction progress . Post-synthesis, extraction with ethyl acetate and solvent evaporation yield crude products. Optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMF vs. dichloromethane), or temperature control during intermediate steps .

Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?

  • Methodology : Nuclear Magnetic Resonance (¹H NMR) is critical for confirming the presence of the hydroxypropan-2-yl and acetamide groups. For instance, the methyl protons of the hydroxypropan-2-yl group typically resonate at δ 1.5–1.7 ppm, while the acetamide carbonyl appears near δ 170 ppm in ¹³C NMR . Infrared (IR) spectroscopy can validate hydroxyl (3200–3600 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups. Purity is assessed via HPLC or mass spectrometry .

Q. What purification techniques are recommended post-synthesis to ensure high purity?

  • Methodology : Crude products are often purified via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate). Recrystallization from ethanol or methanol is effective for removing unreacted starting materials. For thermally stable compounds, vacuum sublimation may enhance purity .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

  • Methodology : Challenges include resolving disordered hydroxypropan-2-yl groups or managing twinned crystals. SHELXL employs constraints (e.g., DFIX for bond lengths) and anisotropic displacement parameters to refine disordered regions. High-resolution data (>1.0 Å) enable the use of Hirshfeld atom refinement for accurate hydrogen positioning . For twinned data, the TWIN and BASF commands in SHELXL can model twin domains .

Q. How do structural modifications (e.g., substituent variations on the naphthalene ring) influence biological activity in anticancer studies?

  • Methodology : Comparative studies using analogs (e.g., methoxy or trifluoromethyl substitutions) reveal that electron-withdrawing groups enhance cytotoxicity by improving target binding affinity. For example, replacing the hydroxypropan-2-yl group with a trifluoromethyl moiety increases lipophilicity, enhancing membrane permeability and potency against cancer cell lines (e.g., IC₅₀ reductions of 30–50% in MCF-7 cells) . Structure-activity relationship (SAR) models using docking simulations (e.g., AutoDock Vina) can predict interactions with targets like tubulin or kinases .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be systematically analyzed?

  • Methodology : Discrepancies often arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Normalize data using reference standards (e.g., doxorubicin) and perform meta-analyses with tools like PRISM. For example, variations in IC₅₀ values across studies may require adjusting for mitochondrial toxicity (via ATP assays) or off-target effects (e.g., ROS generation) .

Q. What computational methods predict the compound’s interaction with biological targets such as enzymes or receptors?

  • Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability, while density functional theory (DFT) calculates electronic properties influencing reactivity. For instance, the acetamide moiety’s electron-deficient carbonyl may form hydrogen bonds with catalytic residues in enzymes like cyclooxygenase-2 (COX-2) . Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical interaction sites for lead optimization .

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